

Thermochemical Properties of N-Methylpropylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylpropylamine*

Cat. No.: *B120458*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **N-Methylpropylamine**. Due to the limited availability of experimental data for **N-Methylpropylamine**, this document also includes data for structurally similar secondary amines, such as diethylamine and dipropylamine, to provide a comparative context for researchers. Additionally, detailed, generalized experimental protocols for determining key thermochemical properties are presented to facilitate future research and data generation for this compound.

Physicochemical Properties of N-Methylpropylamine

N-Methylpropylamine is a secondary amine with the chemical formula $C_4H_{11}N$. It is a colorless liquid at room temperature and possesses a characteristic amine-like odor.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Methylpropylamine**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₁ N	[1]
Molar Mass	73.14 g/mol	[1]
Boiling Point	61-63 °C	[3]
Density	0.713 g/mL at 25 °C	[3]
Vapor Pressure	160 mmHg at 25 °C	[1]
Refractive Index	n _{20/D} 1.394	[3]
Melting Point	-60.4 °C (estimate)	[1]
Flash Point	-25 °F	[1]
pKa	10.76 ± 0.10 (Predicted)	[1]

Thermochemical Data

Direct experimental thermochemical data for **N-Methylpropylamine**, including its standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), heat capacity (C_p), and Gibbs free energy of formation ($\Delta_f G^\circ$), are not readily available in the current literature. To provide a useful reference for researchers, Table 2 summarizes the available experimental thermochemical data for the closely related secondary amines, diethylamine and dipropylamine. These compounds share structural similarities with **N-Methylpropylamine** and their properties can offer valuable insights.

Table 2: Thermochemical Properties of Diethylamine and Dipropylamine

Property	Diethylamine ((C ₂ H ₅) ₂ NH)	Dipropylamine ((C ₃ H ₇) ₂ NH)	Source(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-103.7 kJ/mol (liquid)	-156.1 to -153.1 kJ/mol	[4][5]
	-72.2 kJ/mol (gas) [4]		
Standard Molar Entropy (S°)	173.85 J/mol·K (liquid)	Not Available	[6]
Liquid Heat Capacity (C_p)	169.2 J/mol·K	Not Available	[4]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Not Available	Not Available	
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Not Available	-4351.5 to -4348.9 kJ/mol	[5]

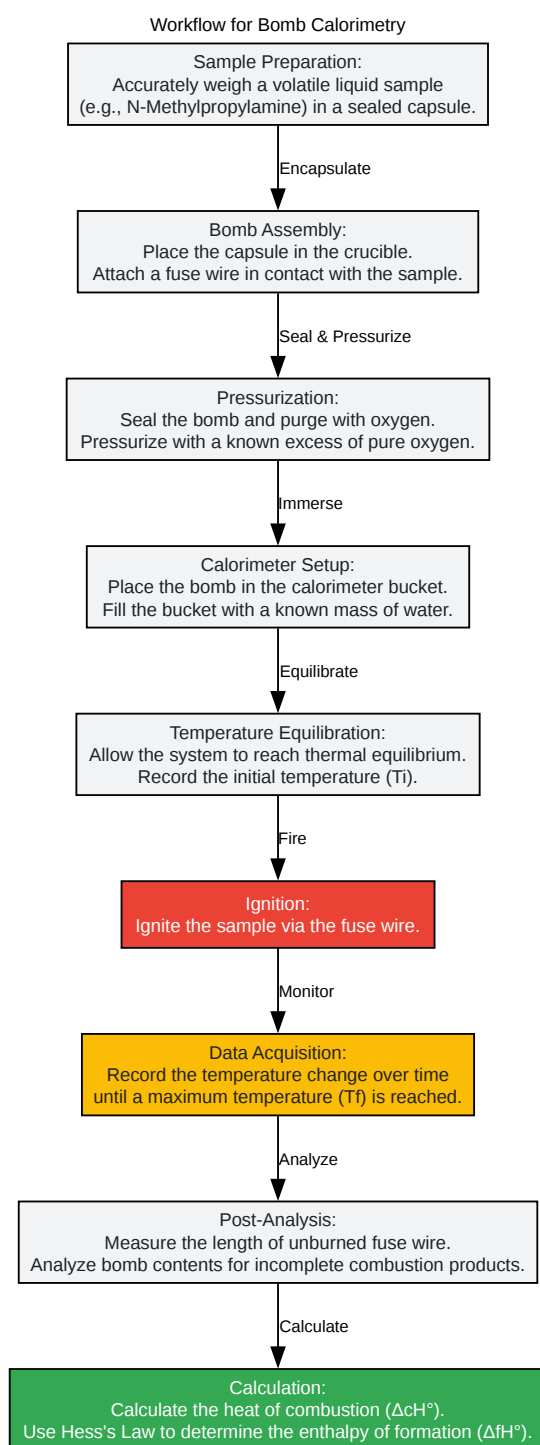
Experimental Protocols for Thermochemical Property Determination

The following sections outline generalized experimental methodologies for determining the key thermochemical properties of liquid amines like **N-Methylpropylamine**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound can be determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry:



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Caption: Workflow for Bomb Calorimetry.

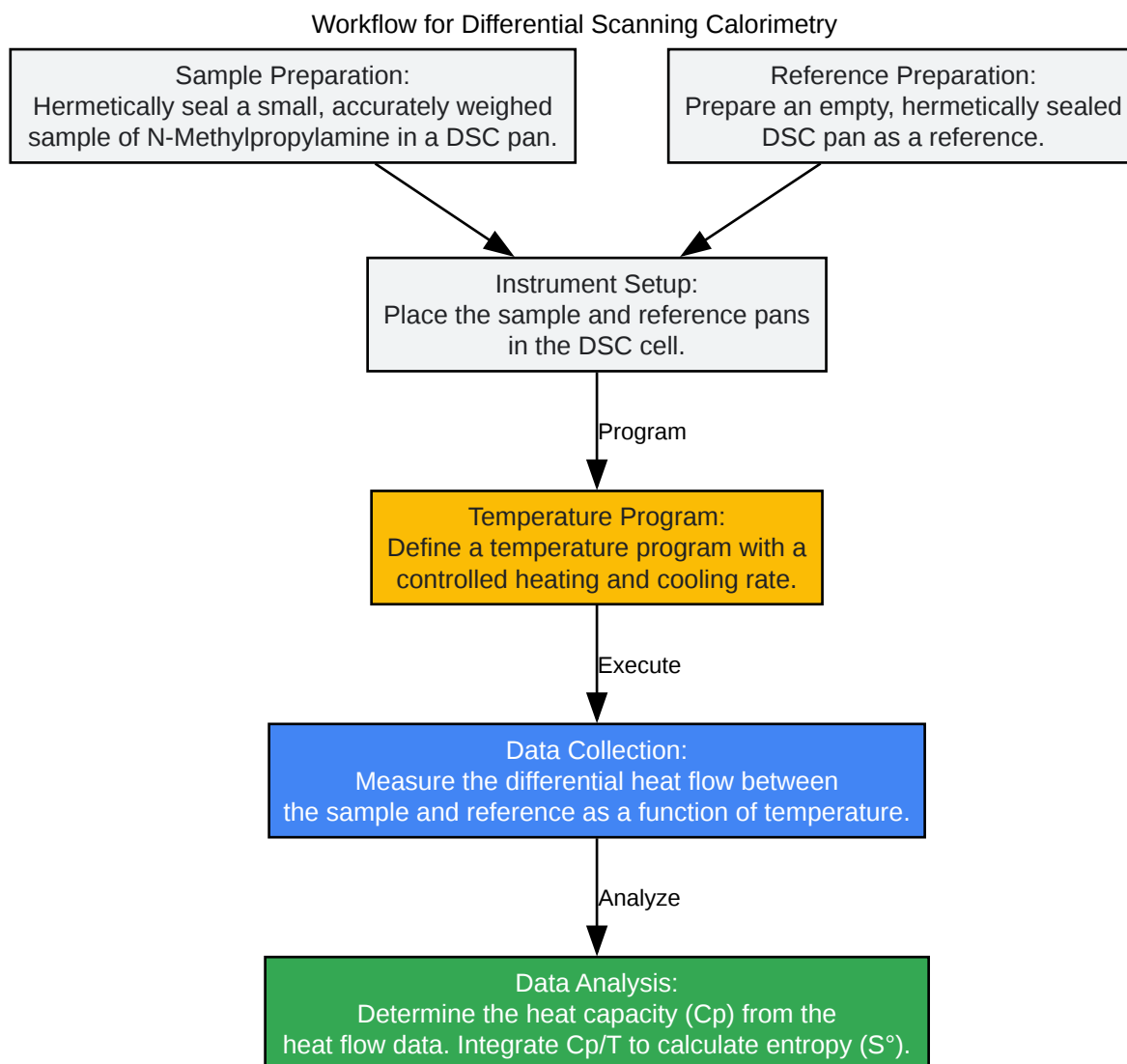
Methodology:

- **Sample Preparation:** A precisely weighed sample of **N-Methylpropylamine** (typically 0.5-1.0 g) is encapsulated in a volatile-liquid-compatible container (e.g., a gelatin capsule) to prevent evaporation.[\[7\]](#)
- **Bomb Assembly:** The capsule is placed in a crucible inside the bomb. A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample.[\[8\]](#)
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[\[9\]](#)
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.
- **Temperature Equilibration:** The water in the calorimeter is stirred until a constant initial temperature (T_i) is recorded.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum value (T_f) and starts to cool.[\[10\]](#)
- **Corrections and Calculations:** The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any incomplete combustion products (e.g., nitric acid formed from residual nitrogen).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated from the experimentally determined standard enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Determination of Heat Capacity and Entropy via Adiabatic and Differential Scanning Calorimetry

Heat capacity and entropy can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow for DSC:



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Caption: Workflow for Differential Scanning Calorimetry.

Methodology for Adiabatic Calorimetry:

- **Calorimeter Loading:** A known mass of **N-Methylpropylamine** is loaded into a sealed adiabatic calorimeter vessel.

- **Heating and Measurement:** A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).[11]
- **Calculation of Heat Capacity:** The heat capacity (C_p) is calculated from the energy input and the temperature change. This is repeated over a range of temperatures.
- **Entropy Calculation:** The standard molar entropy (S°) is determined by integrating the heat capacity data from absolute zero (using extrapolations for very low temperatures) up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

Methodology for Differential Scanning Calorimetry (DSC):

- **Sample Preparation:** A small, accurately weighed sample of **N-Methylpropylamine** is hermetically sealed in a DSC pan to prevent volatilization. An empty sealed pan is used as a reference.[12]
- **Instrument Setup and Measurement:** The sample and reference pans are placed in the DSC instrument. The temperature is ramped at a controlled rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.[13]
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.[14]
- **Entropy Calculation:** Similar to adiabatic calorimetry, the entropy is calculated by integrating the heat capacity data.

Determination of Gibbs Free Energy of Formation

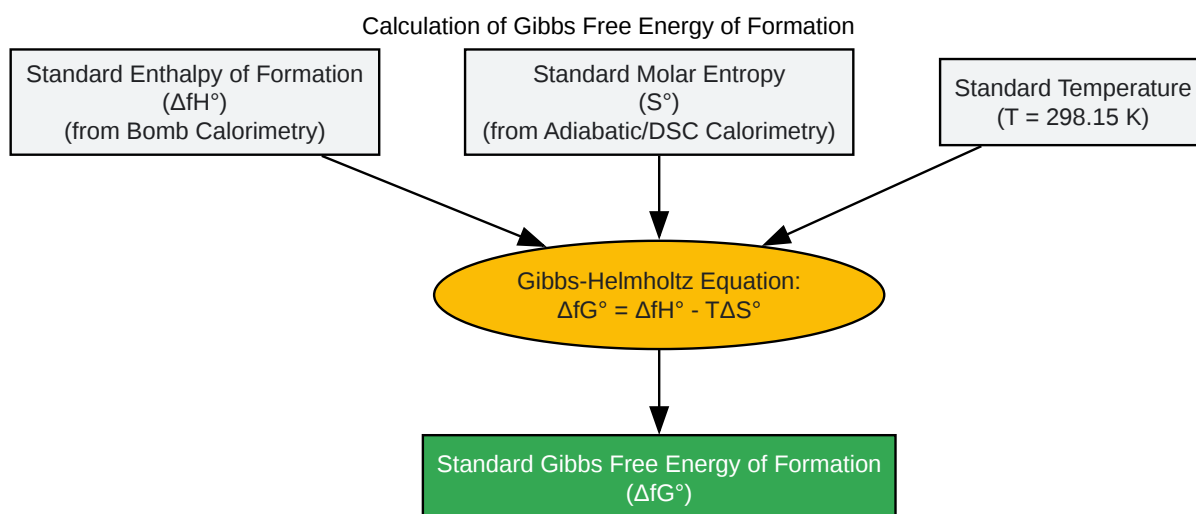
The standard Gibbs free energy of formation ($\Delta_f G^\circ$) is typically not measured directly but is calculated from the standard enthalpy of formation ($\Delta_f H^\circ$) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:

$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta S^\circ$$

Where:

- $\Delta_f G^\circ$ is the standard Gibbs free energy of formation.
- $\Delta_f H^\circ$ is the standard enthalpy of formation (determined from bomb calorimetry).
- T is the standard temperature (298.15 K).
- ΔS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound is determined from heat capacity measurements.

Logical Relationship for Calculating $\Delta_f G^\circ$:



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Caption: Calculation of Gibbs Free Energy of Formation.

Conclusion

This technical guide has summarized the available physicochemical properties of **N-Methylpropylamine** and provided a comparative analysis of thermochemical data using closely related secondary amines. While direct experimental thermochemical data for **N-Methylpropylamine** is currently lacking, the generalized experimental protocols detailed herein offer a clear pathway for researchers to obtain this critical information. The determination of the enthalpy of formation, entropy, and heat capacity is fundamental for a complete thermodynamic

characterization, which is essential for applications in chemical synthesis, reaction modeling, and drug development. The data and methodologies presented in this guide are intended to be a valuable resource for scientists and researchers working with this and similar compounds.

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References

- 1. N-Methylpropylamine [chembk.com]
- 2. N-Methylpropylamine | C₄H₁₁N | CID 12315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylpropylamine 96 627-35-0 [sigmaaldrich.com]
- 4. diethylamine [chemister.ru]
- 5. Dipropylamine - Wikipedia [en.wikipedia.org]
- 6. Dimethylamine [webbook.nist.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. pubs.aip.org [pubs.aip.org]
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